N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide: is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is known for its unique structure, which includes a hydroxycyclohexyl group attached to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyphenylacetic acid with 2-hydroxycyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products:
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals .
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent. Its pharmacological properties are being explored for the treatment of various diseases, including inflammation and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxycyclohexyl group can form hydrogen bonds with biological macromolecules, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide
- N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}propionamide
- N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}butyramide
Comparison: While all these compounds share a similar core structure, the length of the acyl chain (acetamide, propionamide, butyramide) can influence their chemical and biological properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic regions, which can affect its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZMQRPCNLHVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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